molecular formula C16H21N3O4 B2618629 N-(2-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide CAS No. 868680-52-8

N-(2-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide

Cat. No.: B2618629
CAS No.: 868680-52-8
M. Wt: 319.361
InChI Key: RMTBEMZKBVHYCA-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide is a synthetic acetamide derivative characterized by a 2-ethoxyphenyl group linked to a 4-ethyl-2,3-dioxopiperazine ring via an acetamide bridge. The 2,3-dioxopiperazine moiety is a key pharmacophore, often associated with modulating receptor binding and enzyme inhibition, while the ethoxyphenyl group may influence solubility and target specificity .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c1-3-18-9-10-19(16(22)15(18)21)11-14(20)17-12-7-5-6-8-13(12)23-4-2/h5-8H,3-4,9-11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTBEMZKBVHYCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)CC(=O)NC2=CC=CC=C2OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide is a synthetic compound with a complex structure that includes an ethoxyphenyl group and a dioxopiperazine moiety. This compound has garnered interest in the scientific community for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

  • Molecular Formula : C_{22}H_{25}N_{3}O_{4}
  • Molecular Weight : Approximately 393.45 g/mol
  • Structure : The compound features an acetamide functional group, contributing to its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways.

Table 1: Summary of Potential Biological Activities

Activity TypeDescription
Enzyme InhibitionMay inhibit enzymes related to metabolic processes
Receptor ModulationPotential agonist/antagonist effects on neurotransmitter receptors
Anticonvulsant EffectsSimilar compounds have shown anticonvulsant properties in studies

Case Studies and Research Findings

Research has indicated that compounds structurally similar to this compound exhibit significant biological activities. For instance:

  • Anticonvulsant Activity : A study on related piperazine derivatives demonstrated anticonvulsant effects in animal models, suggesting that modifications to the piperazine structure can enhance therapeutic efficacy . These findings highlight the potential of this compound in treating epilepsy or seizure disorders.
  • Pharmacokinetics and Pharmacodynamics : Understanding how this compound interacts with biological systems is crucial for evaluating its therapeutic potential. Interaction studies may focus on binding affinities to target enzymes or receptors, as well as the compound's bioavailability and metabolic stability.
  • Structure–Activity Relationship (SAR) : SAR studies have been instrumental in elucidating the relationship between chemical structure and biological activity. For example, variations in substituents on the piperazine ring significantly influence anticonvulsant properties .

Comparative Analysis with Related Compounds

To better understand the unique attributes of this compound, it is essential to compare it with similar compounds:

Compound NameStructural FeaturesUnique Aspects
N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamideChlorine substitution on phenylEnhanced activity in specific seizure models
N-(4-methoxyphenyl)-2-(4-propylpiperazin-1-yl)acetamideMethoxy and propyl groupsDifferent pharmacological profiles
N-(2,3-dimethylphenyl)-2-(4-methylpiperazin-1-yl)acetamideDimethyl substitutionVariation in biological activity due to methyl groups

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Modified Aryl Groups

2-(4-Ethyl-2,3-dioxopiperazin-1-yl)-N-(3-methoxyphenyl)acetamide (CAS 868680-50-6)
  • Structure : Differs by a 3-methoxyphenyl instead of 2-ethoxyphenyl.
  • Significance: The methoxy group at the 3-position may alter steric hindrance and electronic effects compared to the ethoxy group at the 2-position.
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide
  • Structure: Contains a pyridazinone core instead of dioxopiperazine and a 4-bromophenyl group.
  • Activity: Acts as a potent FPR2 agonist, inducing calcium mobilization and chemotaxis in neutrophils. The bromophenyl group enhances receptor affinity, while the pyridazinone ring provides rigidity compared to the dioxopiperazine .

Analogues with Varying Piperazine Substituents

N-(2-Methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide (39)
  • Structure : Features a quinazoline-sulfonyl-piperidine group instead of dioxopiperazine.
  • Activity : Exhibits strong anticancer activity (IC₅₀ < 10 µM against HCT-116 and MCF-7 cell lines). The sulfonyl group enhances cellular uptake, while the quinazoline moiety inhibits tyrosine kinases .
2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47)
  • Structure : Includes a benzo[d]thiazol-sulfonyl-piperazine group.
  • Activity : Shows potent gram-positive antibacterial activity (MIC = 2–4 µg/mL). The fluorophenyl group improves membrane penetration, while the sulfonyl linker stabilizes interactions with bacterial enzymes .

Analogues with Distinct Pharmacological Profiles

N-(2-(4-Chlorobenzoyl)benzofuran-3-yl)-2-(cyclohexyl(methyl)amino)-acetamide (5i)
  • Structure : Benzofuran core with a chloro-substituted benzoyl group.
  • Activity : Anticonvulsant ED₅₀ = 0.055 mmol/kg, comparable to phenytoin. The benzofuran ring enhances blood-brain barrier penetration, while the cyclohexyl group reduces metabolic degradation .
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide
  • Structure: Quinazolinone core with an ethylamino-acetamide chain.
  • Activity: Anti-inflammatory activity (65% inhibition at 50 mg/kg vs. Diclofenac’s 70%). The ethylamino group balances hydrophobicity and hydrogen-bonding capacity .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound 2,3-Dioxopiperazine 2-Ethoxyphenyl, 4-ethyl N/A (Theoretical)
3-Methoxyphenyl analog 2,3-Dioxopiperazine 3-Methoxyphenyl, 4-ethyl Not reported
Compound 39 Quinazoline-sulfonyl-piperidine 2-Methoxyphenyl Anticancer (IC₅₀ < 10 µM)
Compound 47 Benzo[d]thiazol-sulfonyl-piperazine 3,5-Difluorophenyl Antibacterial (MIC 2–4 µg/mL)
Compound 5i Benzofuran 4-Chlorobenzoyl Anticonvulsant (ED₅₀ 0.055 mmol/kg)

Key Research Findings and Trends

Piperazine Modifications : The 2,3-dioxopiperazine ring in the target compound may confer unique redox properties or hydrogen-bonding capacity compared to sulfonyl- or quinazoline-linked piperazines. This could influence interactions with enzymes like cyclooxygenase or kinases .

Therapeutic Potential: While direct data are lacking, structural parallels suggest possible anticancer or anti-inflammatory applications. Further studies should evaluate inhibition of NF-κB or PI3K/Akt pathways .

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